molecular formula C14H16N4O3 B5865134 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B5865134
M. Wt: 288.30 g/mol
InChI Key: UVLHVGHAXLLWKF-OVCLIPMQSA-N
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Description

This hydrazide derivative features a propanehydrazide backbone linked to a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl group and an (E)-configured 3-hydroxyphenylmethylidene moiety.

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-12(14(21)18-16-9)5-6-13(20)17-15-8-10-3-2-4-11(19)7-10/h2-4,7-8,12,19H,5-6H2,1H3,(H,17,20)(H,18,21)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHVGHAXLLWKF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Target Compound : Predicted melting point >150°C (based on hydroxyl-group hydrogen bonding; cf. : Hydroxy-substituted analogs melt at 152–263°C).
  • Nitro Analogs () : Higher melting points (e.g., 170°C) due to dipole interactions.
  • Methoxy/Ethoxy Analogs () : Lower melting points (e.g., 134–158°C) due to reduced hydrogen bonding .

Spectroscopic Data

  • IR Spectroscopy : The target compound’s hydroxyl group would show a broad O-H stretch (~3200–3500 cm⁻¹), distinct from nitro (1552 cm⁻¹, ) or methoxy (1200–1250 cm⁻¹) groups.
  • NMR : The (E)-configuration of the hydrazide imine (δ 7.5–8.5 ppm for H-N=C) would align with shifts observed in and .

Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Activity
Target Compound C₁₄H₁₅N₄O₃* ~311.3 3-Hydroxyphenyl >150 (predicted) Hypothesized antimicrobial
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide C₁₈H₂₅N₅O₂ 343.43 4-Diethylaminophenyl N/A N/A
N'-(5-Bromo-2-hydroxyphenyl)methylidene-2-(6-methoxynaphthalen-2-yl)propanehydrazide C₂₁H₁₈BrN₃O₃ 440.29 5-Bromo-2-hydroxyphenyl N/A Antimicrobial

*Estimated based on structural similarity.

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, characterization, and various biological assays that demonstrate its efficacy against different biological targets.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 3-hydroxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in the presence of hydrazine derivatives. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR (1H)Signals corresponding to aromatic protons and hydrazide protons.
IR SpectroscopyCharacteristic peaks for N-H stretching (around 3200 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).
X-ray CrystallographyConfirmed the molecular structure and intermolecular interactions.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated against HL-60 human promyelocytic leukemia cells with promising results.

Case Study: Cytotoxicity Against HL-60 Cells

In vitro assays demonstrated that the compound has an IC50 value of less than 5 μM, indicating potent anticancer activity. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacteria and fungi. Preliminary results indicate that it shows activity against certain Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Escherichia coliInactive-
Candida albicansActive64 µg/mL

Other Biological Activities

Beyond anticancer and antimicrobial activities, derivatives of this compound have been investigated for additional pharmacological effects, including:

  • Anti-inflammatory : Exhibiting inhibition of pro-inflammatory cytokines.
  • Antioxidant : Scavenging free radicals effectively in various assays.

The biological activities of this compound are attributed to its ability to interact with specific biological targets within cells. The presence of both hydrazone and pyrazole moieties is crucial for its reactivity and biological interactions.

Proposed Mechanisms

  • Apoptosis Induction : Activation of caspase pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide?

  • Methodology : The synthesis typically involves a condensation reaction between a pyrazole-containing hydrazide derivative and a 3-hydroxybenzaldehyde analog. Key parameters include:

  • Solvent selection : Ethanol or methanol is commonly used to facilitate the hydrazone bond formation .
  • Temperature : Reactions are often conducted under reflux (70–80°C) to enhance reaction rates .
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions may be employed to drive the reaction to completion .
    • Optimization : Yield and purity are maximized by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the hydrazone linkage (δ ~8–10 ppm for the imine proton) and pyrazole ring substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and isolate intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing stereoisomers .

Advanced Research Questions

Q. How can researchers investigate the biological mechanisms of this compound, particularly its interaction with enzyme targets?

  • Methodology :

  • Molecular Docking : Computational modeling predicts binding affinities to enzymes like cyclooxygenase (COX) or kinases, leveraging the hydrazone moiety’s chelation potential .
  • In Vitro Assays : Enzyme inhibition studies (e.g., IC₅₀ determination) using fluorometric or colorimetric substrates .
  • Cellular Pathways : Flow cytometry or Western blotting to assess effects on apoptosis or proliferation in cancer cell lines .

Q. What strategies are recommended for resolving structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • 2D NMR Techniques : NOESY or HSQC experiments resolve spatial proximities of protons and carbons, clarifying substituent orientations on the pyrazole ring .

Q. How do structural modifications (e.g., substituent changes on the phenyl or pyrazole rings) influence bioactivity?

  • SAR Approach :

  • Electron-Withdrawing Groups : Nitro or chloro substituents on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl vs. Methoxy Groups : The 3-hydroxyphenyl group improves solubility and hydrogen-bonding capacity compared to methoxy analogs, impacting receptor binding .
    • Experimental Validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays to quantify substituent effects .

Q. How should researchers address contradictory data regarding this compound’s biological activity across studies?

  • Root-Cause Analysis :

  • Purity Discrepancies : Re-evaluate HPLC or NMR data to rule out impurities or degradation products .
  • Assay Conditions : Variability in cell culture media (e.g., serum concentration) or enzyme sources may explain divergent results .
  • Structural Analogues : Compare data with structurally similar compounds (e.g., triazole-pyrazole hybrids) to identify conserved bioactive motifs .

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